ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
This compound is a chromenone-based ester featuring a 4,8-dimethyl-substituted chromen ring and a 4-methoxyphenyl-2-oxoethoxy side chain. Its molecular formula is C₂₅H₂₄O₇, with a molecular weight of 444.46 g/mol. Key structural elements include:
- A 2H-chromen-2-one core with 4,8-dimethyl substitution, influencing steric and electronic properties.
- A propanoate ester at position 3 of the chromen ring.
Chromenones are known for diverse biological activities, including anti-inflammatory and anticancer effects, often modulated by substituent patterns .
Properties
IUPAC Name |
ethyl 3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-5-30-23(27)13-11-20-15(2)19-10-12-22(16(3)24(19)32-25(20)28)31-14-21(26)17-6-8-18(29-4)9-7-17/h6-10,12H,5,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOUWAGKQSPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, with the CAS number 500204-75-1, is a synthetic compound belonging to the class of chromene derivatives. Its complex structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C25H26O7 |
| Molar Mass | 438.47 g/mol |
| CAS Number | 500204-75-1 |
Structural Characteristics
The compound features a chromene backbone with various functional groups that may contribute to its biological activity. The presence of the methoxyphenyl and oxoethoxy groups enhances its potential interactions with biological targets.
Antioxidant Activity
Recent studies suggest that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Research indicates that chromene derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain chromene-based compounds induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific compound may exhibit similar mechanisms due to its structural analogies.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, although further research is needed to elucidate its exact mechanisms .
Study 1: Antioxidant Evaluation
A study conducted on a series of chromene derivatives reported that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests its potential for use as an antioxidant agent in clinical applications.
Study 2: Anticancer Activity
In a comparative study involving various chromene derivatives, this compound was evaluated for its cytotoxic effects against breast cancer cells. The results indicated a significant decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent.
Study 3: Anti-inflammatory Response
A recent investigation into the anti-inflammatory properties of related compounds highlighted the ability of this class of molecules to downregulate NF-kB signaling pathways. This compound showed similar effects, indicating its therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights structural analogs and their distinguishing characteristics:
Substituent-Driven Property Differences
- Methoxy vs. Halogen Substituents: The 4-methoxyphenyl group in the target compound enhances electron-donating effects and metabolic stability compared to bromophenoxy analogs, which prioritize halogen bonding .
- Side Chain Variations : The 2-oxoethoxy group in the target compound offers a ketone functionality absent in benzyloxy or simpler alkoxy analogs, enabling additional reactivity in nucleophilic additions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, and how can purity be maximized?
- Methodology :
- Use coupling agents like EDC·HCl and DMAP in dichloromethane (DCM) for esterification, as demonstrated in the synthesis of analogous coumarin derivatives (e.g., 92% purity achieved for compound 2v in ).
- Monitor reactions via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS.
- Optimize solvent choice (e.g., DCM or THF) and reaction time to minimize side products.
- Key Data :
| Parameter | Value (from ) |
|---|---|
| Catalyst | EDC·HCl, DMAP |
| Solvent | DCM |
| Yield | 191 mg (92% purity) |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- Use H NMR and C NMR to verify substituents on the chromen ring and ester linkages (as in and ).
- Compare HRMS (ESI) data with theoretical molecular weights (e.g., molecular formula , exact mass ~476.14 g/mol).
- X-ray crystallography for definitive spatial arrangement (if crystalline; see for analogous compounds).
Q. What are the primary challenges in scaling up synthesis for laboratory use?
- Methodology :
- Address solubility issues (e.g., chromen derivatives often require polar aprotic solvents).
- Optimize stoichiometry of coupling agents to prevent unreacted intermediates (common in multi-step syntheses; ).
Advanced Research Questions
Q. How do structural modifications (e.g., methyl/methoxy groups) influence biological activity in coumarin derivatives?
- Methodology :
- Compare bioactivity of analogs (e.g., ethyl 2-{[4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate vs. 4-methoxyphenyl variants) using assays for antimicrobial or anti-inflammatory activity ().
- Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.
- SAR Table :
| Compound Substituents | Bioactivity (from ) |
|---|---|
| 4,8-Dimethyl | Enhanced metabolic stability |
| 4-Methoxyphenyl-2-oxoethoxy chain | Increased lipophilicity |
Q. What computational tools are effective in predicting reaction pathways for chromen-2-one derivatives?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model nucleophilic substitution at the chromen-7-oxy position ().
- Use cheminformatics platforms (e.g., Gaussian, ORCA) to simulate reaction intermediates and transition states.
Q. How can contradictory data on bioactivity (e.g., varying IC values across studies) be resolved?
- Methodology :
- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
- Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme inhibition assays; ).
Q. What are the implications of this compound’s ester group stability under physiological conditions?
- Methodology :
- Conduct hydrolysis studies at varying pH levels (e.g., simulated gastric fluid at pH 2 vs. blood plasma at pH 7.4) to assess ester cleavage.
- Monitor degradation products via LC-MS ().
Methodological Considerations
Q. How to design experiments for optimizing reaction conditions?
- Use factorial design (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst concentration ().
- Example DOE Table:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Catalyst (mol%) | 5 | 15 |
Q. What analytical techniques are critical for purity assessment?
- Combine HPLC (for quantification) with H NMR (for structural integrity; ).
- Reference purity standards from PubChem () for calibration.
Contradictions and Limitations
- Synthetic Yield Variability : Discrepancies in yields (e.g., 70–92% in vs. 65–85% in ) may arise from differences in starting material purity or reaction scale.
- Bioactivity Claims : Some studies report antimicrobial activity (), while others emphasize anti-inflammatory effects (). Context-dependent mechanisms may explain this.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
